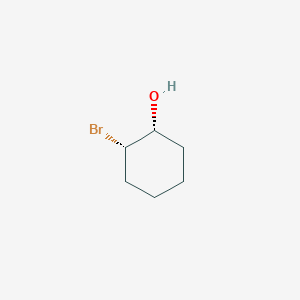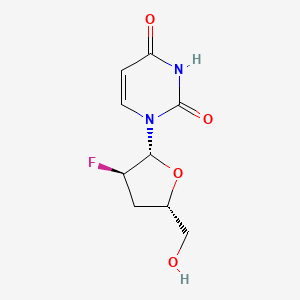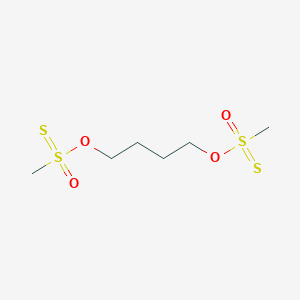
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy and methoxy groups. The carboxylic acid functionality is usually introduced in the final steps.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methoxy Group Addition: The methoxy group is typically added through methylation using reagents like dimethyl sulfate or methyl iodide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of a methyl group or by carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a lead compound for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes and receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the benzyloxy and methoxy groups, which can affect its chemical and biological properties.
6-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
4-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
Uniqueness
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
4-methoxy-6-phenylmethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-17-10-16(18(20)21)19-15-8-7-13(9-14(15)17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
QWGFJWRRNOQSAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)






![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
